Cas no 627520-83-6 (1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]-)
627520-83-6 structure
Product Name:1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]-
CAS No:627520-83-6
MF:C15H20N2O
MW:244.332103729248
CID:433007
PubChem ID:16076371
Update Time:2025-04-19
1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]-
- N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]ethane-1,2-diamine
- DTXSID90581853
- N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
- 627520-83-6
- N'-(2-furylmethyl)-N-(p-tolylmethyl)ethane-1,2-diamine
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- Inchi: 1S/C15H20N2O/c1-13-4-6-14(7-5-13)11-16-8-9-17-12-15-3-2-10-18-15/h2-7,10,16-17H,8-9,11-12H2,1H3
- InChI Key: MFVMDIARXNGTAM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNCCNCC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 244.1577
- Monoisotopic Mass: 244.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.2Ų
Experimental Properties
- PSA: 37.2
1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
627520-83-6 (1,2-Ethanediamine, N-(2-furanylmethyl)-N'-[(4-methylphenyl)methyl]-) Related Products
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